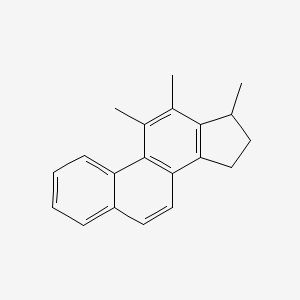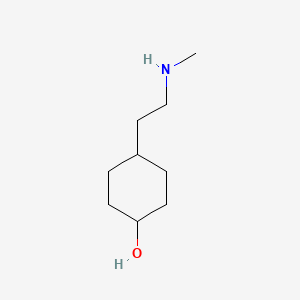![molecular formula C12H7FN4O B13941848 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine CAS No. 1022091-55-9](/img/structure/B13941848.png)
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is a heterocyclic compound that incorporates both oxadiazole and pyrimidine rings. The presence of the fluorophenyl group enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrimidine ring can be introduced through subsequent reactions involving suitable pyrimidine precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole or pyrimidine rings.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like tyrosine kinases, disrupting signaling pathways essential for cancer cell survival and proliferation . The fluorophenyl group enhances its binding affinity to these targets, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and antibacterial properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings are widely studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is unique due to the combination of the oxadiazole and pyrimidine rings with a fluorophenyl group. This structure enhances its chemical stability, biological activity, and potential for various applications .
Eigenschaften
CAS-Nummer |
1022091-55-9 |
|---|---|
Molekularformel |
C12H7FN4O |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-5-pyrimidin-5-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7FN4O/c13-10-3-1-2-8(4-10)11-16-17-12(18-11)9-5-14-7-15-6-9/h1-7H |
InChI-Schlüssel |
NMRPMMZTYJMFSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CN=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



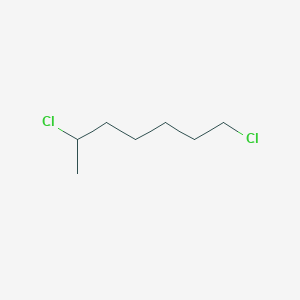

![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)

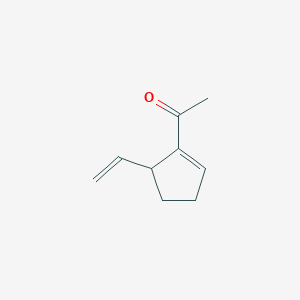
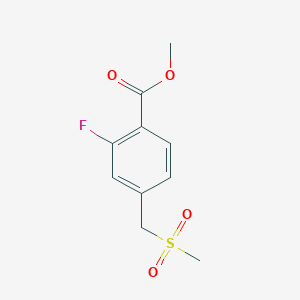
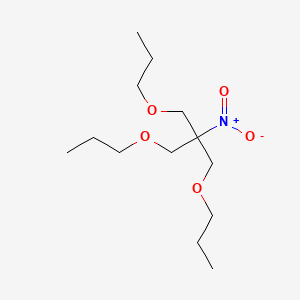
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
